molecular formula C6H10N2O B12439633 [(3-Methylfuran-2-yl)methyl]hydrazine CAS No. 1016725-17-9

[(3-Methylfuran-2-yl)methyl]hydrazine

Cat. No.: B12439633
CAS No.: 1016725-17-9
M. Wt: 126.16 g/mol
InChI Key: BEXKWOWLMSAKIB-UHFFFAOYSA-N
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Description

[(3-Methylfuran-2-yl)methyl]hydrazine is an organic compound with the molecular formula C6H10N2O It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylfuran-2-yl)methyl]hydrazine typically involves the reaction of 3-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

3-Methylfuran+HydrazineThis compound\text{3-Methylfuran} + \text{Hydrazine} \rightarrow \text{this compound} 3-Methylfuran+Hydrazine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylfuran-2-yl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

[(3-Methylfuran-2-yl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Methylfuran-2-yl)methyl]hydrazine involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    [(3-Methylfuran-2-yl)methyl]amine: Similar structure but with an amine group instead of a hydrazine group.

    [(3-Methylfuran-2-yl)methyl]alcohol: Contains an alcohol group instead of a hydrazine group.

    [(3-Methylfuran-2-yl)methyl]ketone: Contains a ketone group instead of a hydrazine group.

Uniqueness

[(3-Methylfuran-2-yl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1016725-17-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3-methylfuran-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N2O/c1-5-2-3-9-6(5)4-8-7/h2-3,8H,4,7H2,1H3

InChI Key

BEXKWOWLMSAKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)CNN

Origin of Product

United States

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